molecular formula C11H10ClNO2 B2555536 2-(Isoquinolin-4-yl)acetic acid hydrochloride CAS No. 53366-30-6

2-(Isoquinolin-4-yl)acetic acid hydrochloride

Katalognummer: B2555536
CAS-Nummer: 53366-30-6
Molekulargewicht: 223.66
InChI-Schlüssel: KCAQWNKLRHEAMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isoquinolin-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 53366-30-6 . It has a molecular weight of 223.66 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2.ClH/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2,(H,13,14);1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 223.66 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Methodology

  • Benign Synthesis Techniques : Tiwari et al. (2011) describe a benign method for synthesizing substituted isoxazolines, an important chemical structure, using acetic acid aqueous solution under ultrasound irradiation. This technique offers advantages such as simplicity, higher yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).

  • Deuterated Matrix in Mass Spectrometry : Shariatgorji et al. (2012) developed a deuterated matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) method, which improves the detection of small molecule drugs and endogenous compounds, including isoquinoline alkaloids (Shariatgorji et al., 2012).

Structural and Chemical Properties

  • Structural Aspects of Isoquinoline Derivatives : Karmakar et al. (2007) studied the structural aspects and properties of two amide-containing isoquinoline derivatives. They discovered significant fluorescence emission changes in these compounds upon treatment with different acids (Karmakar, Sarma, & Baruah, 2007).

  • Gas Phase Reaction in Mass Spectrometry : Thevis et al. (2008) examined the gas-phase formation of carboxylic acids from bisubstituted isoquinolines in mass spectrometry, revealing unusual pathways that could be useful for characterizing related compounds or metabolic products (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Pharmaceutical and Medical Research

  • Development of Analytical Assays for HIF Stabilizers : Beuck et al. (2011) developed liquid chromatography-tandem mass spectrometry-based assays for determining HIF stabilizers, which are significant in sports doping research. Their work involved studying the metabolic fate of model HIF stabilizers based on the isoquinoline-3-carboxamide scaffold (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).

Catalysis and Chemical Reactions

  • Acetic Acid Promoted Redox Annulations : Zhu and Seidel (2017) demonstrated that amines such as tetrahydroisoquinoline undergo redox-neutral annulations involving dual C–H bond functionalization, with acetic acid acting as the sole promoter. This finding is important for chemical synthesis (Zhu & Seidel, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name

2-isoquinolin-4-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQWNKLRHEAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53366-30-6
Record name 2-(isoquinolin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium triethylborohydride (1M THF, 12.7 ml, 12.7 mmol) is added dropwise to a solution of isoquinoline (1.64 g, 12.7 mmol) in THF (25 ml). The reaction is stirred at room temperature for 1 hour, prior to dropwise addition of a solution of ethyl glyoxalate (1.43 g, 13.9 mmol) in toluene (previously heated at 110° C. for 1.5 hours). After a further 4 hours at room temperature, the reaction is cooled to 0° C. and sodium hydroxide (0.5M aqueous solution, 25.4 ml) followed by hydrogen peroxide (30% aqueous solution, 12.7 ml) is added, followed by stirring for 2 hours. The reaction is acidified with 1N HCl, washed with ethyl acetate three times, the aqueous phase is reduced in volume by evaporation and refrigerated overnight. The resultant precipitate is collected by filtration and dried to afford isoquinolin4-yl-acetic acid hydrochloride salt, MH+ 188.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl glyoxalate
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.